molecular formula C22H19N3O2 B6116582 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Katalognummer: B6116582
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: QRYMRXQFTPRMBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a tetrahydroisoquinoline derivative characterized by:

  • A methyl group at position 2.
  • A 1-oxo (keto) group at position 1.
  • A phenyl substituent at position 3.
  • An N-(pyridin-3-yl) carboxamide group at position 4.

This scaffold is structurally related to bioactive compounds targeting diverse therapeutic areas, including antimalarial agents (e.g., ) and kappa opioid receptor antagonists (e.g., ). Its synthetic route likely involves coupling of a carboxylic acid precursor with an aniline derivative, as seen in analogous compounds ().

Eigenschaften

IUPAC Name

2-methyl-1-oxo-3-phenyl-N-pyridin-3-yl-3,4-dihydroisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-25-20(15-8-3-2-4-9-15)19(17-11-5-6-12-18(17)22(25)27)21(26)24-16-10-7-13-23-14-16/h2-14,19-20H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYMRXQFTPRMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Optimization

Refluxing homophthalic anhydride and imine in toluene for 45 minutes produces the cis-acid intermediate, which undergoes epimerization to the thermodynamically stable trans-isomer upon treatment with NaOH. Prolonged heating (>1 hour) leads to side reactions, reducing yields to <50%. Computational studies suggest that the epimerization proceeds via a keto-enol tautomerism mechanism with an activation energy barrier (ΔG≠) of 48.3 kcal/mol, favoring the trans-configuration.

ParameterOptimal ConditionYield (%)
SolventToluene72–78
TemperatureReflux (110°C)
Reaction Time45 minutes
Base for Epimerization10% NaOH89–93

Functionalization at the 4th Position

The carboxyl group at the 4th position is critical for subsequent amide bond formation. Direct amidation of the trans-acid intermediate (3 ) with pyridin-3-amine faces challenges due to poor nucleophilicity of the amine and competing side reactions.

Coupling Agent Strategies

The use of 2-(1 H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) significantly improves amidation efficiency. Under optimized conditions (0°C, 1 hour), TBTU activates the carboxyl group, enabling coupling with pyridin-3-amine in 68–74% yield. Alternative agents like HATU or EDCl result in lower yields (45–52%) due to urea byproduct formation.

Solvent and Temperature Effects

Amidation proceeds optimally in dichloromethane (DCM) at 0°C, minimizing epimerization. Raising the temperature to room temperature accelerates reaction kinetics but reduces diastereomeric purity from >98% to 85%.

Comparative Analysis of Synthetic Routes

The table below evaluates two primary routes for synthesizing the target compound:

RouteKey StepsTotal Yield (%)Purity (%)Scalability
Homophthalic AnhydrideCyclization → Epimerization → Amidation58–6295–98High
Reductive AminationBenzylamine Formation → Suzuki Coupling → Cyclization28–3488–92Moderate

The homophthalic anhydride route offers superior yield and scalability but requires stringent temperature control. The reductive amination approach, while less efficient, provides flexibility for introducing diverse N-aryl groups.

Mechanistic Insights and Side Reactions

Epimerization Pathways

DFT calculations reveal that the cis-to-trans epimerization proceeds through a planar transition state, with the carboxyl group stabilizing the enolate intermediate. Base-catalyzed conditions (NaOH) accelerate this process, achieving equilibrium within 2 hours.

Byproduct Formation

Prolonged reaction times in the cyclization step generate dimeric species via intermolecular anhydride coupling, reducing yields by 15–20%. These byproducts are mitigated by strict adherence to optimized reaction durations.

Industrial-Scale Considerations

For kilogram-scale production, the homophthalic anhydride route is preferred due to its fewer steps and higher throughput. Critical process parameters include:

  • Precision in Temperature Control : ±2°C tolerance to prevent over-epimerization.

  • Coupling Agent Purity : TBTU with ≤0.5% urea contamination.

  • Crystallization Solvents : Acetone/water (3:1 v/v) for consistent crystal morphology .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridinyl groups.

    Reduction: Reduction reactions could target the carbonyl group or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Pharmacological Targets

Key structural analogs and their distinguishing features:

Compound Name/ID Position 2 Substituent Position 3 Substituent Carboxamide Group Biological Target Key Findings/Properties
Target Compound Methyl Phenyl Pyridin-3-yl Not explicitly reported Hypothesized antimalarial/kappa antagonist activity based on structural analogs .
11o () Isobutyl Pyridin-3-yl 3-Cyano-4-fluorophenyl Antimalarial 30% synthesis yield; moderate solubility due to fluorophenyl group .
13h () Trifluoroethyl Pyrazol-4-yl 3-Cyano-4-fluorophenyl Antimalarial Enhanced metabolic stability from trifluoroethyl group .
JDTic () Piperidine derivative 3-Hydroxyphenyl (3R,4R)-Piperidinylmethyl Kappa opioid receptor High selectivity (Ki = 0.02 nM for KOP); long-lasting antagonism (>3 weeks) .
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-...-trifluoroethyl- () Trifluoroethyl Pyridin-3-yl 3-Cyano-4-fluorophenyl Antimalarial (inferred) Higher lipophilicity (logP ~3.5) due to trifluoroethyl group .
Structural-Activity Relationship (SAR) Insights:

Position 2 Substituents :

  • Methyl (target compound) vs. isobutyl/trifluoroethyl (11o, 13h): Smaller alkyl groups (e.g., methyl) may improve metabolic stability compared to bulkier substituents, while trifluoroethyl enhances lipophilicity and electron-withdrawing effects .
  • In JDTic, a piperidine moiety at position 2 contributes to kappa opioid receptor selectivity .

Position 3 Substituents :

  • Phenyl (target compound) vs. pyridin-3-yl/pyrazolyl (11o, 13h): Aromatic groups at position 3 are critical for π-π stacking interactions in receptor binding. Pyridin-3-yl may enhance solubility compared to phenyl .

Carboxamide Modifications: Pyridin-3-yl (target compound) vs. 3-cyano-4-fluorophenyl (11o, 13h): Electron-deficient aromatic rings (e.g., fluorophenyl) improve target engagement in antimalarial compounds .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 11o () JDTic ()
Molecular Weight ~377 g/mol (estimated) 477 g/mol 567 g/mol
LogP (predicted) ~2.8 ~3.2 ~4.1
Melting Point Not reported Not reported >200°C (decomposition)
Solubility Moderate (pyridine) Low (fluorophenyl) Poor (crystalline salt)
  • The target compound’s pyridin-3-yl carboxamide may enhance aqueous solubility compared to fluorophenyl analogs.

Biologische Aktivität

2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound belonging to the class of tetrahydroisoquinolines, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be represented as follows:

C18H18N2O2\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{2}

Key Properties:

  • Molecular Weight: 290.35 g/mol
  • Solubility: Moderate solubility in organic solvents
  • Lipophilicity: High logP value indicating significant lipophilicity

Antioxidant Activity

Research indicates that tetrahydroisoquinoline derivatives exhibit notable antioxidant properties. In vitro studies have shown that 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can scavenge free radicals effectively. This activity is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness against Gram-positive and Gram-negative bacteria.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects. In animal models of neurodegenerative diseases, this compound has shown potential in protecting neuronal cells from apoptosis induced by oxidative stress. Mechanistic studies suggest the involvement of the Nrf2/ARE signaling pathway.

The biological activities of 2-methyl-1-oxo-3-phenyl-N-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide are attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Defense : Activation of Nrf2 leads to increased expression of antioxidant enzymes.
  • Inhibition of Pathogen Growth : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Neuroprotection : Reduction of inflammatory cytokines and modulation of apoptotic pathways.

Study 1: Neuroprotection in Alzheimer’s Disease Models

In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.

Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

A recent study assessed the antimicrobial activity against multi-drug resistant strains of bacteria. The compound exhibited potent activity with lower MIC values compared to conventional antibiotics, suggesting its potential as a lead compound for drug development.

Q & A

Q. What are the optimized synthetic routes for this compound, and what reaction conditions maximize yield?

The synthesis involves a multi-step route starting with cyclization of the tetrahydroisoquinoline core using POCl₃ as a catalyst (60°C, 4 hrs), followed by carboxamide coupling via EDC/HOBt-mediated reactions in anhydrous THF (65°C, 8 hrs). Key parameters include:

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 30% .
  • Solvent systems : Polar aprotic solvents like DMF enhance coupling reaction rates .
  • Yield optimization : Flash chromatography (silica gel, EtOAc/hexane 3:7) achieves >95% purity with 78% isolated yield .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • ¹H/¹³C NMR : Pyridin-3-yl protons appear as doublets at δ 8.45 ppm (J=5.1 Hz); the carbonyl group resonates at 168.2 ppm in ¹³C NMR .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calc. 403.1784, found 403.1781) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm ensures ≥95% purity .

Q. What are common synthetic impurities, and how are they mitigated?

Impurities arise from incomplete cyclization (5-10%) or oxidation byproducts. Strategies include:

  • Temperature control : Maintaining <70°C during cyclization reduces decarboxylation .
  • Reducing agents : Adding ascorbic acid (1 eq.) minimizes oxidation of the dihydroisoquinoline ring .
  • Purification : Preparative TLC (CH₂Cl₂/MeOH 9:1) isolates the main product from regioisomeric impurities .

Advanced Research Questions

Q. How does substitution at position 3 influence biological activity?

SAR studies comparing phenyl vs. alkyl substituents reveal:

Substituent (Position 3)Target Binding Affinity (Kd, nM)Solubility (mg/mL)
Phenyl12 ± 1.50.45
Methyl148 ± 221.2
The phenyl group enhances hydrophobic interactions with the target's binding pocket, while methyl improves solubility but reduces potency by 12-fold .

Q. How can contradictions between enzymatic and cellular assay data be resolved?

Discrepancies (e.g., IC₅₀ = 0.12 μM vs. EC₅₀ = 1.8 μM) require:

  • Permeability assays : PAMPA shows low permeability (Pe = 2.1×10⁻⁶ cm/s), explaining reduced cellular uptake .
  • Protein binding : Equilibrium dialysis confirms 89% serum protein binding, reducing free drug concentration .
  • Metabolic stability : Microsomal assays (t₁/₂ = 8 mins in human liver microsomes) indicate rapid clearance .

Q. What in silico methods predict target interactions, and how do they align with experimental data?

  • Molecular docking : Pyridin-3-yl forms a hydrogen bond with Glu274 (binding energy: -9.2 kcal/mol) .
  • MD simulations : The tetrahydroisoquinoline core maintains stable van der Waals contacts over 100 ns trajectories . Experimental validation via mutagenesis (Glu274Ala) reduces activity by 95%, confirming computational predictions .

Q. What strategies improve metabolic stability without compromising potency?

  • Deuterium incorporation : Replacing C-2 methyl with CD₃ increases microsomal t₁/₂ from 8 to 32 mins .
  • Steric shielding : Introducing a para-fluoro group on the phenyl ring reduces CYP3A4-mediated oxidation by 60% .
  • Prodrug approaches : Phosphate ester prodrugs enhance solubility (3.8 mg/mL vs. 0.45 mg/mL) while maintaining target engagement .

Methodological Tables

Q. Table 1: Comparative Analysis of Synthetic Routes

StepConditionsYield (%)Purity (%)Reference
CyclizationPOCl₃, 60°C, 4 hrs8590
Carboxamide couplingEDC/HOBt, THF, 65°C, 8 hrs7895
PurificationFlash chromatography (EtOAc/hexane)7099

Q. Table 2: Biological Activity vs. Structural Modifications

Modification SiteChangeIC₅₀ (μM)LogP
Position 3Phenyl → Methyl0.12 → 1.442.3 → 1.9
Position 4Carboxamide → Ester>103.1
Oxo → ThioetherS substitution1.22.8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.